5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

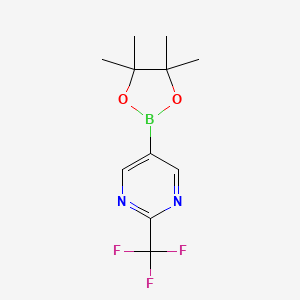

“5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyrimidine” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which is often used in Suzuki coupling, a type of palladium-catalyzed cross coupling .

Synthesis Analysis

The synthesis of such compounds typically involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It may also involve hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyrimidine ring with a trifluoromethyl group (-CF3) attached at the 2-position. At the 5-position, it has a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group attached .Chemical Reactions Analysis

The compound, due to the presence of the boronic ester group, can participate in various chemical reactions, especially cross-coupling reactions like the Suzuki-Miyaura coupling . It can also undergo reactions with aryl iodides in the presence of a copper catalyst to form aryl boronates .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and purity. For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane has a refractive index of 1.396, a boiling point of 42-43 °C/50 mmHg, and a density of 0.882 g/mL at 25 °C .Scientific Research Applications

- Palladium-Catalyzed Cross-Coupling : This compound serves as a boron-containing building block in palladium-catalyzed cross-coupling reactions. It can be used to synthesize various functionalized pyrimidine derivatives, which find applications in medicinal chemistry, agrochemicals, and materials science .

- Suzuki-Miyaura Coupling : The trifluoromethyl group enhances the reactivity of the pyrimidine ring, making it an excellent substrate for Suzuki-Miyaura coupling reactions. Researchers can use it to create diverse aryl-pyrimidine compounds .

- Fluorophore Labeling : The trifluoromethyl group imparts fluorescence properties to the compound. Scientists can modify it further to create fluorescent probes for cellular imaging, drug delivery, and bioimaging studies .

- Boron Delivery : The boron atom in the compound can be selectively delivered to tumor cells. Researchers are exploring its potential as a boron carrier in BNCT, a cancer treatment that relies on neutron irradiation of boron-containing compounds .

- Pesticide Development : The compound’s unique structure makes it an interesting candidate for designing novel pesticides. Researchers can explore its efficacy against specific pests or pathogens .

- Organic Semiconductors : The trifluoromethyl-pyrimidine core can be incorporated into organic semiconductors. These materials find applications in organic photovoltaics, field-effect transistors, and light-emitting diodes .

- Drug Discovery : Researchers can explore the compound’s pharmacological properties. Its boron and trifluoromethyl moieties may contribute to novel drug candidates .

- Boron-Based Ligands : The compound can serve as a ligand in coordination chemistry, forming complexes with transition metals .

- Fluorinated Building Block : Its trifluoromethyl group is valuable for introducing fluorine atoms into organic molecules, enhancing their lipophilicity and metabolic stability .

Catalysis and Cross-Coupling Reactions

Fluorescent Probes and Imaging Agents

Boron Neutron Capture Therapy (BNCT)

Agrochemicals and Crop Protection

Materials Science and Organic Electronics

Pharmaceutical Research

Other Applications

properties

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BF3N2O2/c1-9(2)10(3,4)19-12(18-9)7-5-16-8(17-6-7)11(13,14)15/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWFQNDGYGRKFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1701434-52-7 |

Source

|

| Record name | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.